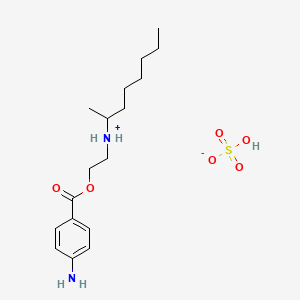
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate is a chemical compound with the molecular formula C17H30N2O6S and a molecular weight of 390.495. This compound is known for its unique structure, which includes an aminobenzoyl group, an oxyethyl linkage, and an octan-2-ylazanium moiety, combined with a hydrogen sulfate counterion.
Vorbereitungsmethoden
The synthesis of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminobenzoyl intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the aminobenzoyl intermediate.
Oxyethylation: The aminobenzoyl intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Alkylation: The oxyethylated intermediate is further reacted with octan-2-ylamine to form the final compound.
Sulfonation: The final step involves the addition of sulfuric acid to form the hydrogen sulfate salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug delivery system.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with biological macromolecules, leading to various biochemical effects. The compound may also modulate specific signaling pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate can be compared with other similar compounds, such as:
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate: This compound has a similar structure but with an acetate counterion instead of hydrogen sulfate.
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;phosphate: This compound features a phosphate counterion, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
67031-52-1 |
|---|---|
Molekularformel |
C17H30N2O6S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H28N2O2.H2O4S/c1-3-4-5-6-7-14(2)19-12-13-21-17(20)15-8-10-16(18)11-9-15;1-5(2,3)4/h8-11,14,19H,3-7,12-13,18H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
RHRBEUOWICMLMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)[NH2+]CCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


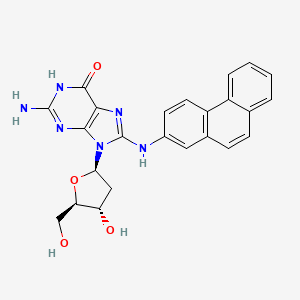
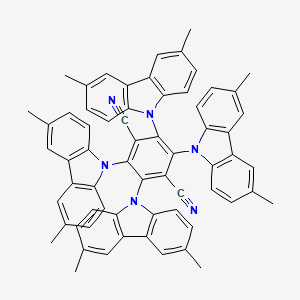
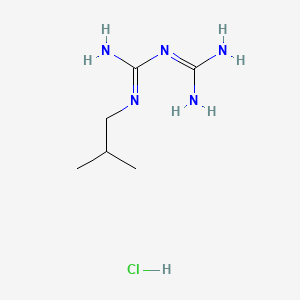
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
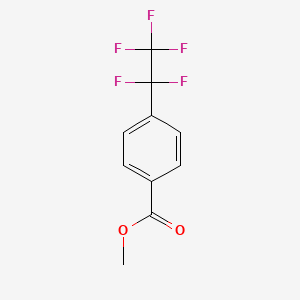





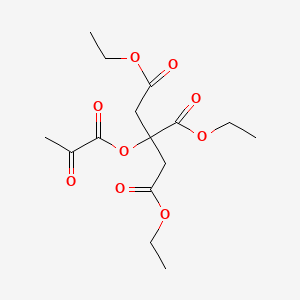
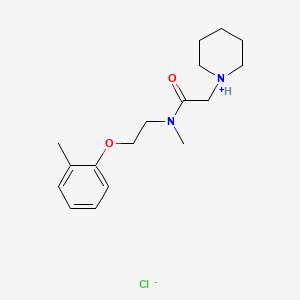

![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
